1-苄基-2,5-二甲基吡咯

描述

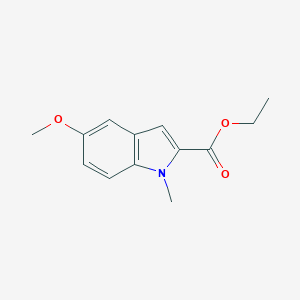

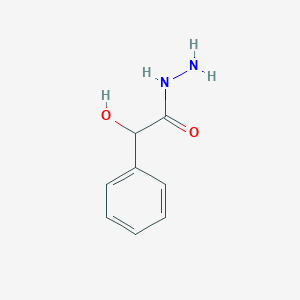

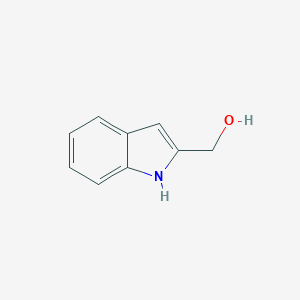

1-Benzyl-2,5-dimethylpyrrole is a chemical compound with the molecular formula C13H15N . It is a member of the pyrrole family, which are heterocyclic aromatic organic compounds .

Synthesis Analysis

The synthesis of 1-Benzyl-2,5-dimethylpyrrole has been described in various studies. For instance, one study describes the synthesis of N-phenyl-2,5-dimethylpyrrole derivatives, which are designed as hybrids of the antitubercular agents BM212 and SQ109 . Another study discusses the microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection .Molecular Structure Analysis

The molecular structure of 1-Benzyl-2,5-dimethylpyrrole consists of a benzyl group attached to a 2,5-dimethylpyrrole ring . The exact structure can be found in databases like PubChem .科学研究应用

Insect Growth Regulation

“1-Benzyl-2,5-dimethylpyrrole” has been studied for its potential use in regulating insect growth. Research indicates that derivatives of this compound may induce precocious metamorphosis in silkworms and could be used to break diapause, a period of suspended development .

Polymer Synthesis

This compound is involved in the synthesis of polymers. It acts as a precursor in the ring-opening polymerization process to create poly(ε-lysine) derivatives, which have various industrial and pharmaceutical applications .

Pharmaceutical Applications

“1-Benzyl-2,5-dimethylpyrrole” can be used in the synthesis of pharmaceuticals. Its properties allow it to be a building block for creating compounds with potential medicinal benefits .

Acidic Properties and Reagent Use

Due to its acidic properties, “1-Benzyl-2,5-dimethylpyrrole” can serve as a reagent for chemical reactions, such as the reduction of nitrite to nitric oxide, which is an important process in various chemical synthesis pathways .

Organic Synthesis

The compound’s structure makes it suitable for use in organic synthesis, where it can be incorporated into more complex molecules for research or industrial purposes .

Analytical Chemistry

In analytical chemistry, “1-Benzyl-2,5-dimethylpyrrole” might be used as a standard or reference compound when analyzing similar structures or when calibrating instruments designed to detect such organic compounds .

作用机制

Target of Action

1-Benzyl-2,5-dimethylpyrrole is a covalent compound that is formed by the reaction of morpholine and amines with sulfamate . It has been shown to have acidic properties

Mode of Action

It has potential use as a reagent for the reduction of nitrite to nitric oxide . This suggests that it may interact with its targets by participating in redox reactions.

Biochemical Pathways

Its potential use as a reagent for the reduction of nitrite to nitric oxide suggests that it may be involved in nitric oxide synthesis pathways .

Result of Action

Its potential use in the synthesis of polymers and pharmaceuticals suggests that it may have significant effects at the molecular level .

属性

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXMFQXZASNQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198479 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,5-dimethylpyrrole | |

CAS RN |

5044-20-2 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5044-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 1-benzyl-2,5-dimethylpyrrole compare to other known blocking agents in preventing nitrosamine formation?

A: The study demonstrates that 1-benzyl-2,5-dimethylpyrrole exhibits superior efficacy in blocking the formation of N-nitrosomorpholine compared to several established agents. Its blocking ability is noted to be significantly greater than ascorbic acid, 1,2-phenylenediamine, and ammonium sulfamate. [] The study suggests that 1-benzyl-2,5-dimethylpyrrole and 2,5-dimethylpyrrole are the most effective among all tested pyrroles in preventing morpholine nitrosation under acidic conditions. []

Q2: What is the mechanism by which 1-benzyl-2,5-dimethylpyrrole prevents nitrosamine formation?

A: While the study doesn't delve into the specific mechanism of 1-benzyl-2,5-dimethylpyrrole, it highlights that pyrroles, in general, react with nitrosating agents to yield complex mixtures devoid of N-nitroso compounds. [] This suggests that 1-benzyl-2,5-dimethylpyrrole likely acts as a competitive inhibitor, reacting preferentially with nitrosating agents and preventing them from reacting with morpholine to form N-nitrosomorpholine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)